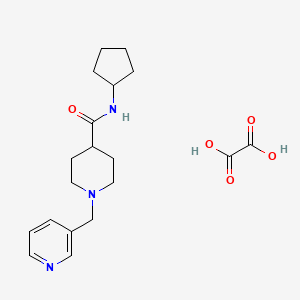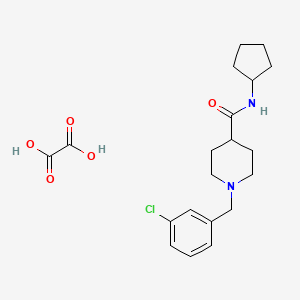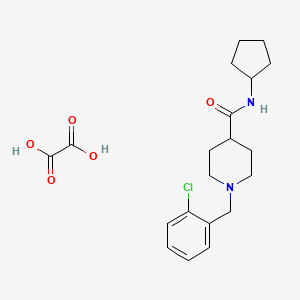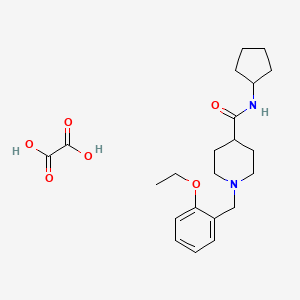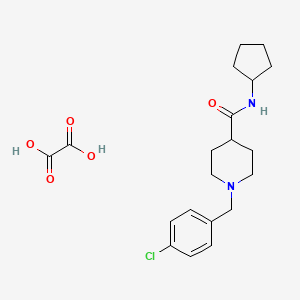![molecular formula C20H30ClN3O2 B3949448 1-(4-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide](/img/structure/B3949448.png)
1-(4-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide
Descripción general
Descripción
1-(4-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide, commonly known as CMP, is a chemical compound that has been extensively studied for its potential pharmacological properties. CMP belongs to the class of piperidinecarboxamide compounds, which are known to have significant effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of CMP is not fully understood, but it is thought to act as a dopamine D2 receptor agonist and a serotonin 5-HT1A receptor antagonist. By modulating these receptors, CMP may affect various neurotransmitter systems in the brain, including the dopamine and serotonin systems. This modulation may result in the observed pharmacological effects of CMP.
Biochemical and Physiological Effects
CMP has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the striatum and prefrontal cortex, which may be responsible for its potential therapeutic effects in Parkinson's disease and schizophrenia. CMP has also been shown to decrease glutamate release in the hippocampus, which may be responsible for its potential anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its activity can be confirmed using various spectroscopic methods. However, CMP also has several limitations. It is not very water-soluble, which may limit its use in certain experiments. Additionally, its effects may be difficult to study in vivo due to its potential toxicity and lack of selectivity for specific receptors.
Direcciones Futuras
There are several future directions for research on CMP. One potential direction is to further investigate its potential therapeutic effects in neurological disorders, such as Parkinson's disease and schizophrenia. Another potential direction is to investigate its potential use as a pain reliever and anxiolytic. Additionally, further studies are needed to fully understand the mechanism of action of CMP and its effects on various neurotransmitter systems in the brain.
Aplicaciones Científicas De Investigación
CMP has been the subject of numerous scientific studies due to its potential pharmacological properties. It has been shown to have significant effects on the central nervous system and may have therapeutic potential for various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. CMP has also been studied for its potential use as a pain reliever and anxiolytic.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O2/c21-19-4-2-17(3-5-19)16-24-10-6-18(7-11-24)20(25)22-8-1-9-23-12-14-26-15-13-23/h2-5,18H,1,6-16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGCQHUXLFQTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCN2CCOCC2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



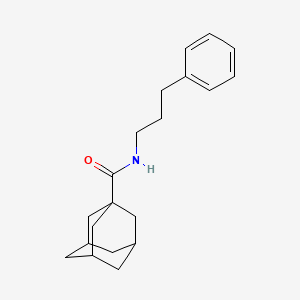

![N-(3,4-difluorophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949397.png)
![1-(3,4-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B3949414.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B3949422.png)
![N-[2-(diethylamino)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide](/img/structure/B3949430.png)
![N-[2-(diethylamino)ethyl]-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949436.png)
![N-[2-(diethylamino)ethyl]-1-(4-ethylbenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949441.png)
![(2-methoxyethyl)(4-methylbenzyl)[4-(methylsulfonyl)benzyl]amine](/img/structure/B3949455.png)
